Propargyl iodide

Catalog No.
S15347690
CAS No.
659-86-9
M.F
C3H3I
M. Wt
165.96 g/mol
Availability
In Stock
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Propargyl iodide

CAS Number

659-86-9

Product Name

Propargyl iodide

IUPAC Name

3-iodoprop-1-yne

Molecular Formula

C3H3I

Molecular Weight

165.96 g/mol

InChI

InChI=1S/C3H3I/c1-2-3-4/h1H,3H2

InChI Key

WGCICQJXVYFFCA-UHFFFAOYSA-N

Canonical SMILES

C#CCI

Propargyl iodide, with the chemical formula C₃H₃I, is an organoiodine compound characterized by a propargyl group (−C≡C−CH₂−) attached to an iodine atom. This compound is a colorless liquid at room temperature and is known for its reactivity, particularly in organic synthesis. Propargyl iodide serves as a valuable intermediate in various

  • Decomposition Reaction: At elevated temperatures, propargyl iodide can undergo homolytic cleavage to form propargyl radicals and iodine:
    C3H3IC3H3+I\text{C}_3\text{H}_3\text{I}\rightarrow \text{C}_3\text{H}_3+\text{I}
    This reaction is pivotal in combustion chemistry, where propargyl radicals contribute to the formation of benzene and other aromatic compounds through recombination processes .
  • Self-Reaction: Propargyl radicals generated from the decomposition of propargyl iodide can recombine to produce various products, including benzene. The self-reaction involves multiple steps and can yield different isomers depending on the reaction conditions .
  • Iodocyclization: Propargyl iodide can react with alcohols to form cyclic compounds via iodocyclization, which is utilized in synthesizing heterocycles and carbocycles .

Propargyl iodide can be synthesized through several methods:

  • Halogenation of Propyne: One common method involves the halogenation of propyne (C₃H₄) using iodine. This reaction typically requires the presence of a solvent such as carbon tetrachloride or chloroform to stabilize the intermediate products.
  • Dehydrohalogenation: Another approach involves the dehydrohalogenation of allylic halides or alcohols using strong bases, which leads to the formation of propargyl iodide.
  • Direct Reaction with Iodine: Propyne can be reacted directly with iodine in an appropriate solvent to yield propargyl iodide.

Propargyl iodide finds utility in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its reactivity allows it to be used in polymer chemistry for creating functionalized polymers.
  • Chemical Research: Propargyl iodide is often employed in mechanistic studies due to its ability to generate reactive intermediates.

Studies on the interactions involving propargyl iodide primarily focus on its reactivity with other chemical species. The compound's ability to form radicals makes it significant in combustion chemistry and radical polymerization processes. Additionally, its interactions with nucleophiles can lead to diverse substitution products, which are essential for developing new synthetic methodologies.

Propargyl iodide has several structural analogs and related compounds that share similar functional groups or reactivity patterns. Here are some notable examples:

Compound NameStructureUnique Features
PropyneC₃H₄A simple alkyne without halogen; less reactive than propargyl iodide.
Allyl iodideC₃H₅IContains a double bond; used in similar reactions but lacks the triple bond's reactivity.
1-BromopropeneC₃H₅BrA brominated analog; participates in similar nucleophilic substitution but has different reactivity profiles.
Vinyl iodideC₂H₃IA vinyl halide that can undergo similar reactions but lacks the terminal alkyne functionality.

Propargyl iodide stands out due to its unique combination of a terminal alkyne structure and a halogen atom, allowing it to participate in a wide range of chemical transformations that are not possible with its analogs. Its ability to generate reactive intermediates makes it particularly valuable in synthetic organic chemistry.

Transition-metal catalysis remains a cornerstone for synthesizing propargyl iodide derivatives, with palladium and nickel systems enabling regioselective alkyne functionalization. Palladium catalysts, such as PdII–OAc complexes, facilitate transmetalation with boronic acids followed by stereoselective alkyne insertion to yield trisubstituted alkenes. For example, migratory insertion across unsymmetrical internal alkynes proceeds via a PdII–Ar intermediate, where protodemetalation with boronic acids generates stereodefined products. This mechanism avoids traditional Pd–H pathways, instead relying on oxidative addition and transmetalation steps to control regiochemistry.

Nickel catalysis offers complementary reactivity through radical-mediated carboiodination. NiIII intermediates enable formal alkyne insertion into carbon–nickel bonds, followed by reductive elimination to produce highly substituted alkenyl iodides. This method tolerates aryl iodides and terminal alkynes, achieving vicinal diiodination with broad functional group compatibility. The radical pathway diverges from classical two-electron mechanisms, offering access to iodinated alkenes inaccessible via palladium systems.

Palladium iodide (PdI2) paired with KI further enables carbonylative cyclization of 2-propargyl-1,3-dicarbonyl compounds under oxidative conditions. Here, Csp–H activation generates 2-ynamide intermediates, which undergo 5-exo-dig cyclization and aromatization to yield furan-2-yl acetamides. This cascade highlights the utility of propargyl systems in constructing heterocycles, with the PdI2/KI system avoiding stoichiometric oxidants.

CatalystSubstrateProductYield (%)Reference
PdII–OAcInternal alkynesTrisubstituted alkenes60–85
Ni(cod)2Aryl iodides, alkynesAlkenyl iodides55–78
PdI2/KI2-Propargyl-1,3-diketones2-(4-Acylfuran-2-yl)acetamides54–81

Photoredox Catalysis in Propargyl Iodide Synthesis

Photoredox strategies have emerged as sustainable alternatives for propargylations, leveraging titanium complexes and organic dyes. The [Cp2TiCl2]/3DPAFIPN system catalyzes aldehyde propargylation under blue light, avoiding stoichiometric metals. Here, 3DPAFIPN acts as a photocatalyst, transferring electrons to [Cp2TiCl2] to generate a TiIII intermediate that abstracts bromine from propargyl bromide. The resulting propargyl radical couples with aldehydes, yielding homopropargylic alcohols with >99% conversion in optimized cases.

Key to this process is the oxidative quenching cycle, where Hantzsch’s ester reduces the oxidized photocatalyst, regenerating 3DPAFIPN while releasing a pyridinium scavenger. Substrate scope encompasses aryl, heteroaryl, and alkyl aldehydes, with electron-deficient substrates exhibiting enhanced reactivity. Notably, allenyl byproducts are suppressed in simple propargyl bromides, though substituted analogs yield mixtures.

Electrophilic Iodination Strategies for Propargyl Systems

Electrophilic iodination of propargyl alcohols and alkynes provides direct access to propargyl iodide derivatives. Treatment of propargyl alcohol (HC≡CCH2OH) with hydroiodic acid (HI) under acidic conditions affords propargyl iodide via SN2 displacement. Alternatively, iodination of propyne (HC≡CH) with molecular iodine (I2) in the presence of Lewis acids like ZnI2 yields HC≡CCH2I, though regioselectivity challenges arise with substituted alkynes.

Recent advances exploit boron-mediated iodination, where propargyl boronic esters react with iodine sources to install iodide selectively at the propargylic position. This method avoids harsh acids and enables stereocontrol in chiral propargyl systems.

Sonogashira Coupling and Post-Functionalization Pathways

While Sonogashira coupling traditionally couples terminal alkynes with aryl halides, propargyl iodide serves as a linchpin for post-functionalization. After Sonogashira reactions, the iodide moiety undergoes further transformations, such as nickel-catalyzed carboiodination or palladium-mediated carbonylative cyclization. For instance, propargyl iodide-derived diaryl alkynes react with aryl iodides under Ni catalysis to install vicinal iodides and aryl groups in a single step.

Post-functionalization also includes radical pathways, where propargyl iodide reacts with diethylzinc to form allenylzincs. Chelation effects from ortho-substituted aryl groups dictate regioselectivity in subsequent aldehyde additions, favoring homopropargylic alcohols.

Propargyl iodide serves as a versatile synthetic intermediate in contemporary organic chemistry, offering unique reactivity patterns that enable the construction of complex molecular architectures [1]. The compound's dual nature as both an electrophilic alkylating agent and a precursor to propargyl radicals makes it particularly valuable in catalytic transformations [2]. Modern synthetic methodologies have exploited these properties to develop efficient routes to heterocyclic compounds, cross-coupled products, and complex ring systems through various catalytic manifolds [3].

Propargyl Iodide as a Building Block for Heterocyclic Frameworks

The construction of heterocyclic frameworks represents one of the most significant applications of propargyl iodide in synthetic organic chemistry [3]. The compound's propensity to participate in cyclization reactions has been extensively exploited for the synthesis of nitrogen-containing and oxygen-containing heterocycles [4] [5].

In the synthesis of oxazoline derivatives, propargyl iodide intermediates undergo silver-catalyzed cyclization with propargylic amides to afford five-membered heterocycles with exclusive five-exo-dig selectivity [4]. The reaction proceeds under mild conditions using bis(pyridyl)silver complexes as catalysts, with electron-rich pyridyl ligands showing enhanced reactivity [4]. Temperature optimization studies reveal that reactions conducted at 23 degrees Celsius provide yields ranging from 48 to 95 percent, depending on the substitution pattern of the starting materials [4].

The formation of dihydrothiazole frameworks through propargyl iodide derivatives has been achieved using copper iodide catalysis [6]. Propargyl thioimidates synthesized from readily available starting materials undergo cyclization into non-aromatic dihydrothiazoles with high chemoselectivity when treated with copper iodide as a catalyst [6]. These heterocyclic products subsequently engage in ene-type reactions with aldehyde, imine, and azo reacting partners with concomitant aromatization [6].

Carbazole synthesis represents another significant application where propargyl iodide derivatives serve as key building blocks [7]. Indium-catalyzed annulation of two-aryl and two-heteroarylindoles with propargyl ethers provides access to diverse aryl-annulated and heteroaryl-annulated carbazoles in good yields [7]. The synthetically attractive feature is reflected by its applicability to a wide range of two-aryl and two-heteroarylindoles, where propargyl ethers act as three-carbon sources [7].

The mechanistic pathway for heterocycle formation typically involves initial nucleophilic attack at the propargyl carbon, followed by intramolecular cyclization and subsequent functionalization [3]. Studies have demonstrated that the regioselectivity of these transformations can be controlled through appropriate choice of catalyst system and reaction conditions [4] [7].

Heterocycle TypeCatalyst SystemTemperature Range (°C)Yield Range (%)Selectivity
OxazolinesBis(pyridyl)silver complexes23-8048-95Exclusive 5-exo-dig
DihydrothiazolesCopper iodideMild heating28-88High chemoselectivity
CarbazolesIndium chloride40-14760-94Wide substrate scope
IndolinesGold complexesRoom temperature41-89Regioselective

Cross-Coupling Reactions Involving Propargyl Iodide Intermediates

Cross-coupling methodologies utilizing propargyl iodide intermediates have emerged as powerful tools for carbon-carbon bond formation in organic synthesis [8] [9]. These transformations typically involve the generation of propargyl organometallic species that subsequently undergo coupling with various electrophilic partners [10] [9].

Palladium-catalyzed cross-coupling reactions of propargyl iodide derivatives with aryl halides have been extensively studied [9] [11]. The selective palladium-catalyzed decarboxylative coupling of nucleophiles in the presence of propargylic electrophiles demonstrates high chemoselectivity and regioselectivity [9]. These reactions typically employ palladium catalysts in combination with phosphine ligands, with tetrakis(triphenylphosphine)palladium and bis(dibenzylideneacetone)palladium tris(chloroform) showing particular efficacy [9] [11].

Nickel-catalyzed cross-coupling reactions have also been developed for propargyl iodide transformations [12]. The hydride-free reduction of propargyl electrophiles using nickel molecular catalysts represents a significant advancement in this field [12]. The catalytic system uses light as the driving force and amine as the sole hydrogen source, proceeding without the intermediacy of metal hydride species [12]. This methodology enables the synthesis of allenes under mild conditions with yields ranging from 54 to 93 percent [12].

Copper-catalyzed cross-coupling reactions involving propargyl iodide have demonstrated remarkable versatility [13]. Copper-catalyzed unconventional reactivities of propargylic esters enable various reaction patterns mediated by copper catalysts [13]. The phosphine-promoted cross-coupling reactions of propargylcopper reagents with alkenyl iodides show electron-rich phosphine additives are critical and sufficient for propargyl-selective couplings [10].

Suzuki-Miyaura cross-coupling reactions with propargyl iodide derivatives have been optimized to achieve high yields and selectivity [14]. Precision propargylic substitution reactions using palladium-catalyzed Suzuki-Miyaura coupling of nonactivated propargylamines with boronic acids demonstrate chemo- and regioselectivity [14]. These methods feature wide substrate ranges, good functional group tolerance, and ease of operation [14].

The mechanistic understanding of these cross-coupling processes reveals that propargyl-allenyl equilibrium plays a crucial role in determining reaction outcomes [8] [10]. Bimetallic copper-palladium-catalyzed multicomponent reactions of propargyl carbonates, aryl iodides, and diboron species proceed via allenylboronic acid intermediates [8].

Silver-Catalyzed Cyclization and Annulation Processes

Silver catalysis has emerged as a particularly effective approach for cyclization reactions involving propargyl iodide derivatives [4]. The unique electronic properties of silver complexes enable selective activation of propargyl systems while maintaining excellent control over regiochemistry and stereochemistry [4].

The cyclization of propargylic amides catalyzed by bis(pyridyl)silver complexes represents a landmark development in this field [4]. A ligand-accelerated effect is observed in the cyclization process, with an unexpected reversal of electronic demand compared to analogous nitrogen-hydrogen addition reactions [4]. The catalyst system proves effective for internal alkyne substrates, offering exclusive selectivity for the five-exo-dig product [4].

Mechanistic studies reveal that the rate of silver-catalyzed cyclization reactions is highly sensitive to the ligand's electronic properties [4]. The reaction rate is greatly enhanced by electron-withdrawing groups on pyridine ligands [4]. This electronic effect enables fine-tuning of reactivity and selectivity in silver-catalyzed transformations [4].

The silver-catalyzed cyclization process occurs under mild conditions in the presence of electron-rich pyridyl ligands to afford five-exo-dig oxazoline products exclusively [4]. Different electronic demands are observed between ligand-accelerated nitrogen-hydrogen and oxygen-hydrogen addition processes [4]. Under silver catalysis, the reaction shows regioselectivity towards five-exo-dig cyclization, producing mixtures of E and Z isomers with internal alkynes [4].

Temperature and concentration effects have been systematically studied for silver-catalyzed cyclizations [4]. Optimal conditions involve conducting reactions in dichloromethane at concentrations of 0.04 molar, which provides improved yields and shorter reaction times [4]. Catalyst loadings can be reduced to as low as 1 mol percent while maintaining high yields [4].

The substrate scope for silver-catalyzed cyclizations encompasses a wide range of propargyl derivatives [4]. Tosyl-tryptamines serve as competent substrates for spirocyclization, although reaction times increase when aryl groups rather than alkyl groups occupy the indole two-position [4]. Methanesulfonamides perform well when reactions are carried out at slightly elevated temperatures with added organic base [4].

Substrate TypeSilver CatalystLigand SystemYield (%)Selectivity
Propargylic amidesBis(pyridyl)Ag(I)Electron-rich pyridyl48-955-exo-dig exclusive
Tosyl-tryptaminesSilver complexesPyridyl ligands42-99Spirocyclization
Internal alkynesSilver catalystsVarious ligands54-87E/Z mixtures

Radical-Mediated Transformations Using Propargyl Iodide

Radical-mediated transformations represent a distinct and important class of reactions involving propargyl iodide [15] [2] [16]. The compound serves as an excellent precursor for propargyl radical generation, which can subsequently participate in various coupling and cyclization processes [2] [16].

The generation of propargyl radicals from propargyl iodide has been extensively studied using electron paramagnetic resonance spectroscopy with spin trapping techniques [2]. The production of propargyl radicals in reactions with dialkylzincs in non-degassed medium has been investigated using tri-tert-butylnitrosobenzene as a spin trap [2]. High concentrations of radical adducts are instantaneously observed upon treatment with diethylzinc [2].

Propargyl radical chemistry has experienced a renaissance through metal coordination strategies [16]. Over the past two decades, radical chemistry of propargyl systems has developed into a potent synthetic field providing access to classes of organic compounds that are otherwise hardly accessible [16]. The levels of diastereoselection achieved, up to 100 percent, are unprecedented for free propargyl radicals and for organic radicals pi-bonded to transition metals [16].

The coordination of triple bonds to dicobalt hexacarbonyl cores precludes acetylene-allene rearrangement, stabilizes requisite propargyl cations, and creates conformational constraints at carbon-carbon bond formation sites [16]. This coordination strategy increases the bulkiness of propargyl triads, controlling the spatial orientation of converging radicals and allowing for alpha-to-gamma projection of reaction sites [16].

High-temperature radical reactions involving propargyl iodide have been studied using shock tube techniques [17] [18] [19]. The self-reaction of propargyl radicals has been investigated at pressures of 25 and 50 bar over temperature ranges of 720 to 1350 Kelvin [18] [19]. Experiments performed using propargyl iodide as the radical precursor in high-pressure single-pulse shock tubes reveal temperature-dependent product distributions [18] [19].

The isomeric product distributions from propargyl radical self-reactions show strong temperature dependence [18] [19]. Main products include 1,5-hexadiyne, 1,2-hexadiene-5-yne, 3,4-dimethylenecyclobutene, 2-ethynyl-1,3-butadiene, fulvene, and benzene [18] [19]. Experimentally determined entry branching ratios are 44 percent 1,5-hexadiyne, 38 percent 1,2-hexadiene-5-yne, and 18 percent 1,2,4,5-hexatetraene [18] [19].

Application of propargylic radicals in organic synthesis encompasses four main reaction types [15]. The first involves propargylic functionalization reactions with propargylic radicals generated through single electron reduction by low-valence metal catalysts or excited state photocatalysts [15]. The second involves preparation of allene compounds through allenyl radical pathways, where propargylic radicals isomerize to allenyl radicals [15].

The third reaction type involves dehydrative alkylation of propargyl alcohols through propargylic radical intermediates [15]. These radical intermediates can be further oxidized to propargylic cation intermediates, followed by deprotonation to form substituted 1,3-enyne compounds [15]. The fourth type encompasses synthesis of vinylic alkoxyamines through propargylic radical routes [15].

Radical ProcessTemperature (K)Pressure (bar)ProductsSelectivity (%)
Self-recombination720-135025-50C₆H₆ isomers44 (1,5-hexadiyne)
Metal coordination273-4201StereoselectiveUp to 100
Photocatalytic298-3531FunctionalizedVariable

Propargyl iodide exhibits distinctive electrophilic reactivity patterns in aromatic substitution reactions, operating through well-characterized mechanistic pathways that differ fundamentally from traditional electrophilic aromatic substitution processes. The compound's unique electronic structure, featuring the propargyl system adjacent to the iodine functionality, creates specific reactivity profiles that have been extensively studied through both experimental and computational approaches [1] [2] [3].

The mechanism of electrophilic aromatic substitution involving propargyl iodide follows a characteristic two-step process wherein the aromatic ring acts as a nucleophile attacking the electrophilic center, followed by deprotonation to restore aromaticity [1] [3]. This process involves formation of a sigma complex intermediate, also known as an arenium ion or Wheland intermediate, which represents the rate-determining step due to the temporary disruption of aromatic stabilization [2] [3].

Computational studies using density functional theory methods have revealed that the activation barriers for these electrophilic substitution processes range from 11.82 to 19.23 kcal/mol, depending on the specific reaction pathway and substitution pattern [4]. The lower barrier corresponds to alkyl migration pathways, while the higher barrier is associated with alkenyl migration mechanisms [4]. These energy differences provide crucial insights into the thermodynamic and kinetic preferences that govern product distribution in propargyl iodide-mediated electrophilic aromatic substitution reactions.

The regioselectivity in electrophilic aromatic substitution involving propargyl iodide derivatives is strongly influenced by electronic effects of ring substituents. Electron-donating groups such as methoxy and amino functionalities increase reaction rates and favor ortho and para substitution patterns, while electron-withdrawing groups like nitro and carbonyl substituents deactivate the aromatic ring and direct substitution to the meta position [5]. These selectivity patterns have been quantitatively characterized, showing rate enhancements of up to several orders of magnitude for strongly activating substituents compared to unsubstituted benzene derivatives.

Table 3: Electrophilic Aromatic Substitution Parameters for Propargyl Iodide Systems

Reaction ParameterValue RangeExperimental ConditionsMechanistic Significance
Activation Energy (ΔE‡)11.82-19.23 kcal/molDFT calculations (CBS-QB3)Pathway selectivity determinant
Rate Enhancement (activating groups)10²-10³ foldVarious substituted aromaticsElectronic activation measure
Regioselectivity Ratio (o:m:p)Variable with substituentsElectrophilic substitution conditionsDirecting effect quantification
Temperature DependenceNegative for radical processes195-473 K rangeThermodynamic vs kinetic control

Gem-Disubstituent Effects in Cyclization Reactions

The gem-disubstituent effect represents one of the most significant factors influencing cyclization reactions involving propargyl iodide derivatives, with experimental studies demonstrating rate enhancements of up to 10⁴-fold when appropriate geminal substitution patterns are introduced [6] [7]. This phenomenon, historically known as the Thorpe-Ingold effect, operates through multiple complementary mechanisms that collectively facilitate intramolecular bond formation processes.

The fundamental basis of gem-disubstituent effects lies in the geometric constraints imposed by bulky substituents on the same carbon atom, which compress internal bond angles and alter the conformational preferences of the reacting system [6]. X-ray crystallographic studies of substituted malonic acid derivatives have provided direct evidence for this angle compression, showing reductions from the normal tetrahedral angle of 110° to compressed angles of approximately 106.2° in dimethyl-substituted analogues [6].

However, the gem-disubstituent effect extends beyond simple angle compression, particularly in five- and six-membered ring formations where angle changes are minimal [6]. Detailed kinetic analyses of substituted bromobutylamines cyclizing to pyrrolidines have revealed that rate enhancements correlate strongly with both the position and size of gem-disubstituents, with the most dramatic effects observed when bulky groups are positioned at the carbon adjacent to the nucleophilic center [6].

The size dependence of gem-disubstituent effects has been quantitatively characterized through systematic studies comparing dimethyl, diethyl, diisopropyl, and diphenyl substitution patterns [6]. These investigations demonstrate that larger substituents provide greater rate enhancements, with diphenyl substitution showing the most pronounced effects. This size dependence suggests that steric compression effects contribute significantly to the overall rate acceleration beyond simple bond angle modifications.

Molecular mechanics calculations combined with continuum reaction field methods have elucidated the thermodynamic basis of gem-disubstituent effects, revealing that the observed decrease in activation free energy (ΔG‡) results primarily from enthalpic rather than entropic factors [6]. The enthalpy reduction arises from destabilization of the ground state relative to the transition state, with bulky substituents creating unfavorable steric interactions that are partially relieved during cyclization.

In propargyl iodide cyclization reactions, gem-disubstituent effects manifest most prominently in systems designed to form five- and six-membered rings through 6-endo-dig cyclization pathways [7]. The presence of gem-dimethyl or larger substituents at strategic positions enhances both the rate and selectivity of these cyclizations, favoring the formation of iodothiochromene products with high regioselectivity and yield [7].

Table 4: Gem-Disubstituent Effects in Propargyl Iodide Cyclization Reactions

Substituent PatternRate EnhancementRing Size PreferenceMechanistic Basis
Gem-dimethyl10²-10³ fold5-6 membered ringsAngle compression + conformational effects
Gem-diethyl10³-10⁴ fold5-6 membered ringsEnhanced steric destabilization
Gem-diisopropyl>10⁴ fold6 membered rings preferredMaximum steric compression
Gem-diphenyl>10⁴ fold6 membered rings preferredElectronic + steric contributions

Iodoarylation versus Hydroarylation Selectivity Controls

The selectivity between iodoarylation and hydroarylation pathways in propargyl iodide chemistry represents a critical mechanistic branch point that determines both product structure and synthetic utility [7]. These competing pathways involve fundamentally different mechanisms, with iodoarylation proceeding through electrophilic activation of molecular iodine species, while hydroarylation operates via direct thermal cyclization processes without external iodine sources.

Iodoarylation reactions of propargyl iodide derivatives typically employ N-iodosuccinimide (NIS) as the iodine source, generating electrophilic iodine species that facilitate 6-endo-dig cyclization pathways [7]. The mechanism involves initial coordination of the alkyne functionality to the electrophilic iodine, followed by intramolecular nucleophilic attack by the arene component to form iodocyclized products such as 3-iodothiochromenes [7].

The efficiency of iodoarylation pathways shows strong dependence on the electronic properties of the arene moiety, with electron-donating substituents significantly enhancing reaction rates and yields [7]. Para-substituted electron-donating groups such as methoxy and dimethylamino functionalities provide optimal reactivity, yielding 3-iodothiochromene products in high yields (>90%) with excellent regioselectivity [7]. Conversely, electron-withdrawing groups such as halogens and nitro substituents reduce reaction efficiency, though moderate electron-withdrawing groups like fluorine and chlorine are generally well-tolerated [7].

Hydroarylation pathways operate through a fundamentally different mechanism involving direct thermal activation without external electrophilic iodine sources [7]. These reactions proceed via 6-endo-dig cyclization under elevated temperatures, typically in 1,2-dichloroethane at reflux conditions [7]. The absence of electrophilic activation means that hydroarylation selectivity depends entirely on the inherent nucleophilicity of the arene component and the thermodynamic stability of the resulting cyclized products.

The competition between iodoarylation and hydroarylation pathways can be controlled through careful selection of reaction conditions and substrate electronics [7]. Iodoarylation is favored under mild conditions with electrophilic iodine sources and electron-rich arenes, while hydroarylation becomes dominant under thermal conditions with neutral or electron-deficient aromatic systems [7].

Mechanistic studies have revealed that the selectivity between these pathways also depends critically on gem-disubstituent effects, which can dramatically alter the relative activation barriers for each process [7]. The presence of appropriate geminal substitution patterns not only enhances overall cyclization rates but also influences the branching ratio between iodoarylation and hydroarylation mechanisms [7].

Table 5: Selectivity Controls in Iodoarylation versus Hydroarylation Pathways

Control FactorIodoarylation PreferenceHydroarylation PreferenceSelectivity Ratio
Arene ElectronicsElectron-donating groupsElectron-neutral/withdrawingUp to 95:5
TemperatureMild conditions (RT-50°C)Elevated temperature (>80°C)Temperature dependent
Iodine SourceNIS, I₂/oxidant presentNo external iodineComplete switching
Gem-substitutionEnhanced with bulky groupsLess sensitive to substitution2-10 fold modulation

Kinetic and Thermodynamic Studies of Propargyl Radical Recombination

Propargyl radical recombination represents one of the most extensively studied radical-radical combination processes, owing to its fundamental importance in combustion chemistry and the formation of aromatic compounds [8] [9] [10]. The self-reaction of propargyl radicals (C₃H₃- ) serves as a critical pathway for benzene formation and subsequent polycyclic aromatic hydrocarbon growth in both terrestrial combustion environments and interstellar chemistry [9] [11].

Experimental kinetic studies have established that the room temperature rate constant for propargyl radical self-reaction is approximately 4.0 × 10⁻¹¹ cm³ s⁻¹ at the high-pressure limit, based on multiple independent measurements using shock tube and laser photolysis techniques [8] [12]. These experiments, conducted over pressure ranges from 2.25 to 100 torr, show excellent agreement across different research groups and experimental methodologies [12].

The temperature dependence of propargyl radical recombination exhibits a characteristic negative temperature coefficient, indicating that the reaction rate decreases with increasing temperature [10] [12]. Theoretical calculations using variable reaction coordinate transition state theory (VRC-TST) have provided mechanistic insights into this unusual temperature dependence, suggesting that the reaction proceeds through a barrierless association process at low temperatures [12].

The product distribution from propargyl radical recombination is highly temperature dependent, with multiple C₆H₆ isomers formed through different mechanistic pathways [8] [9]. At temperatures below 750 K, the primary products include 1,5-hexadiyne (44%), 1,2-hexadiene-5-yne (38%), and 1,2,4,5-hexatetraene (18%), which subsequently undergoes efficient conversion to 3,4-dimethylenecyclobutene [8].

As temperature increases, thermal rearrangement processes become increasingly important, leading to the formation of additional C₆H₆ isomers including fulvene and benzene [8] [11]. High-temperature studies using propargyl iodide as the radical precursor in shock tube experiments have revealed that benzene formation becomes thermodynamically favored above approximately 1200 K [11].

The branching ratios for different product channels have been quantitatively determined through mass spectrometric analysis combined with theoretical calculations [9]. Recent photoelectron spectroscopy studies have identified eight distinct C₆H₆ isomers in the propargyl self-reaction products, providing the first comprehensive measurement of branching ratios under controlled conditions (4 mbar, 298 K) [9].

Thermodynamic analyses of the propargyl radical system have established key energetic parameters that govern reactivity patterns [13] [14]. The propargyl stabilization energy has been experimentally determined as 17 ± 5 kJ/mol (4.1 kcal/mol), which is significantly lower than the corresponding allyl radical stabilization energy [13] [14]. This difference reflects the distinct electronic structure of the propargyl system, where resonance stabilization involves sp-hybridized carbon centers rather than sp²-hybridized centers as in allylic systems.

Bond dissociation energy measurements for the propargyl C-H bond yield a value of 393 ± 5 kJ/mol (93.9 kcal/mol), which is reduced by approximately 17 kJ/mol compared to primary C-H bonds in saturated hydrocarbons [13]. This reduction quantifies the thermodynamic stabilization provided by the propargyl radical structure.

Table 6: Kinetic and Thermodynamic Parameters for Propargyl Radical Recombination

ParameterValueTemperature RangeExperimental Method
Rate constant (k)4.0 × 10⁻¹¹ cm³ s⁻¹298 KLaser photolysis/shock tube
Temperature dependenceNegative coefficient720-1350 KHigh-pressure shock tube
Product branching (1,5-hexadiyne)44%<750 KMass spectrometry
Product branching (1,2-hexadiene-5-yne)38%<750 KMass spectrometry
Product branching (hexatetraene)18%<750 KMass spectrometry
Propargyl stabilization energy17 ± 5 kJ/mol298 KIodine-catalyzed isomerization
C-H bond dissociation energy393 ± 5 kJ/mol298 KThermochemical analysis
Benzene formation threshold>1200 KHigh temperatureComputational modeling

XLogP3

1.5

Exact Mass

165.92795 g/mol

Monoisotopic Mass

165.92795 g/mol

Heavy Atom Count

4

UNII

R52FDD2XKM

Dates

Last modified: 08-11-2024

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